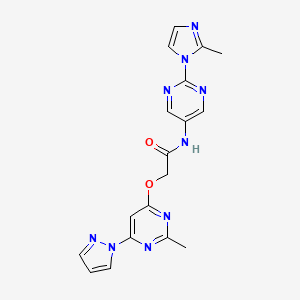

![molecular formula C18H20FN3O4S B2483884 2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034542-95-3](/img/structure/B2483884.png)

2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of closely related compounds typically involves multi-step chemical reactions, including the use of catalysts like palladium (Pd) in oxidative aminocarbonylation reactions to form the core structure, followed by additional steps to introduce specific functional groups (Gabriele et al., 2006). These processes are carefully designed to yield high-purity products and often require specific conditions like controlled temperatures and pressures.

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and NMR spectroscopy, are crucial for confirming the structure of synthesized compounds. For example, compounds with thiadiazole rings have been structurally characterized to confirm their configurations and understand their molecular geometries, which are vital for predicting their interactions and reactivity (Banu et al., 2013).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

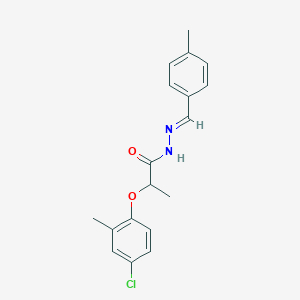

Compounds with related structures have been synthesized and tested for their potential antibacterial and antifungal properties. For instance, derivatives of 2-(6-methoxy-2-naphthyl)propionamide demonstrated significant activity against various bacterial and fungal strains, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013). This suggests that the compound could also possess antimicrobial properties, potentially contributing to the development of new therapeutic agents.

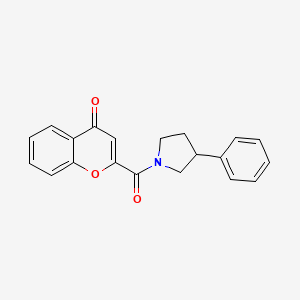

Photodynamic Therapy for Cancer Treatment

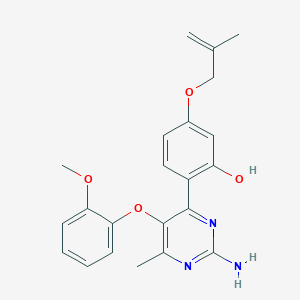

The study of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has revealed their high singlet oxygen quantum yield, indicating a significant potential for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment (Pişkin et al., 2020). Given the structural sophistication and functional groups in "2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide," it may also be a candidate for exploration in PDT applications.

Anticancer Activity

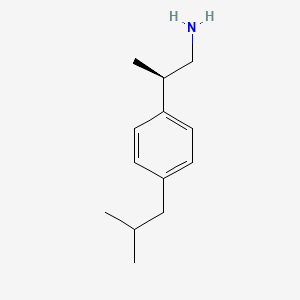

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown promising antioxidant and anticancer activities. Certain derivatives exhibited anticancer activity against glioblastoma and breast cancer cell lines, suggesting the potential for the compound to contribute to anticancer research and therapy (Tumosienė et al., 2020).

Fluorescence and Chemical Sensing

Research on 2-amino-1,3,4-thiadiazoles has explored their dual fluorescence effects, which can be influenced by molecular aggregation and specific substituents. This characteristic could be leveraged for fluorescence-based applications, such as chemical sensing or biological imaging, hinting at the potential utility of "2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide" in similar roles (Budziak et al., 2019).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c1-11-9-15-16(22(4)27(24,25)21(15)3)10-14(11)20-18(23)12(2)26-17-8-6-5-7-13(17)19/h5-10,12H,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRXOXHSYANPBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C(C)OC3=CC=CC=C3F)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483809.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)

![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)